molecular formula C10H13NO B156736 1-(Pyridin-3-yl)pentan-1-one CAS No. 1701-72-0

1-(Pyridin-3-yl)pentan-1-one

Cat. No. B156736
CAS RN: 1701-72-0
M. Wt: 163.22 g/mol
InChI Key: XMPPMKWFQBHNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Pyridin-3-yl)pentan-1-one" is a pyridine derivative, which is a class of compounds known for their aromaticity and presence in various chemical and biological systems. Pyridine derivatives are often used as ligands in coordination chemistry due to their ability to donate electrons to metal centers, forming stable complexes with various metals. These complexes can exhibit interesting properties and have potential applications in catalysis, including photocatalysis, as well as in the synthesis of supramolecular structures.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including the condensation of different precursors. For instance, the synthesis of ligands with pyridine units has been described, where pyridine-based ligands coordinate with 3d element cations to yield complexes . Another example includes the synthesis of a pentacarbonyl tungsten complex with a pyridine-containing ligand . Additionally, the reaction of 1-cyanobicyclo[1.1.0]butane with platinum(II) complexes followed by treatment with pyridine leads to the isolation of a pyridine-containing platinum complex .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using techniques such as X-ray diffraction. For example, the crystal structure of a 3-(4-fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione has been determined, revealing that the phenyl and pyridine rings are almost perpendicular to each other . Similarly, the structure of a pentacarbonyl tungsten complex with a pyridine-containing ligand has been elucidated, showing the ligand bound to the metal via a triazole nitrogen atom .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, including coordination to metal centers and proton transfer processes. DFT studies have shown that tautomeric forms of pyridine derivatives can be unstable, and proton transfer can lead to the formation of enol and enaminone structures . The coordination of pyridine derivatives to metal centers can result in the formation of complexes with photocatalytic activities, as seen with cobalt complexes that catalyze water reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. For example, the excess molar enthalpies of mixtures of pyrrolidin-2-one with alcohols, including pentan-1-ol, have been measured, providing insights into the specific interactions between these compounds . The construction of a supramolecular complex with 1,5-bis(pyridinium)pentane demonstrates the ability of pyridine derivatives to form extended structures through weak interactions like π-π stacking .

Scientific Research Applications

Proton Transfer and Tautomerism

1-(Pyridin-3-yl)pentan-1-one and its derivatives have been studied for their proton transfer and tautomeric preferences. DFT calculations indicated that certain tautomeric forms of related compounds are unstable, while others are more stable due to the influence of aromaticity and intramolecular hydrogen bonds (Dobosz, Gawinecki, & Kanabaj, 2010).

Molecular Interactions and Complex Formation

Studies on argentophilic interactions in AgI complexes involving related ligands revealed insights into molecular aggregation and complex cation formation (van Terwingen & Englert, 2019). Another study on Ni(II) complexes with Schiff bases derived from similar compounds provided evidence of the influence of counter anions in complex formation and stability (Chattopadhyay et al., 2009).

Phase Transition and Structural Analysis

Research on the phase transition and proton ordering in 3-(pyridin-4-yl)pentane-2,4-dione, a related compound, using neutron diffraction techniques, offered insights into the structural dynamics at low temperatures (Truong et al., 2017).

DNA Binding and Biological Studies

Zinc(II) complexes with 3-Pyridine Aldoxime, a related compound, were synthesized and analyzed for their DNA binding properties, indicating potential applications in bioinorganic chemistry (Konidaris et al., 2010).

Corrosion Inhibition Studies

Schiff’s Base derivatives including 4-(pyridin-2-ylimino) pentan-2-one were investigated for their potential as corrosion inhibitors in mild steel, indicating the applicability of related compounds in material science (Mrani et al., 2021).

Conformational Behavior and Chemical Synthesis

The conformational behavior of imine oxime molecules related to 1-(Pyridin-3-yl)pentan-1-one was studied using DFT, revealing insights into molecular stability and potential for biological interactions (Kaya, 2016).

properties

IUPAC Name

1-pyridin-3-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPPMKWFQBHNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505641
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)pentan-1-one

CAS RN

1701-72-0
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)pentan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-yl)pentan-1-one
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)pentan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-yl)pentan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-yl)pentan-1-one

Citations

For This Compound
7
Citations
B Seidl, R Liska, G Grabner - Journal of Photochemistry and Photobiology …, 2006 - Elsevier
… Wagner showed type II photoelimination of 1-pyridin-3-yl-pentan-1-one in benzene [10], [11]. The candidate photoinitiator 1b and its derivatives 3b and 4b have not been studied …
Number of citations: 22 www.sciencedirect.com
L Miao - 2009 - scholarworks.uno.edu
The focus of these studies has been toward the development of new synthetic methods and procedures for the synthesis of novel compounds with unique biological properties. This …
Number of citations: 1 scholarworks.uno.edu
J Kool, GE de Kloe, B Bruyneel… - Journal of medicinal …, 2010 - ACS Publications
The acetylcholine binding protein (AChBP) is considered an analogue for the ligand-binding domain of neuronal nicotinic acetylcholine receptors (nAChRs). Its stability and solubility in …
Number of citations: 40 pubs.acs.org
TD Apsunde, ML Trudell - Synthesis, 2013 - thieme-connect.com
Various functionalized nicotine and anabasine analogues are synthesized via a three-step sequence that exploits a microwave-assisted iridium-catalyzed N-heterocyclization of 1,4- …
Number of citations: 17 www.thieme-connect.com
L Miao, SC DiMaggio, ML Trudell - Synthesis, 2010 - thieme-connect.com
The regioselective ring-opening of lactones (δ-valerolactone and γ-butyrolactone) with aryllithium reagents is reported for the construction of a series of δ-hydroxy aryl ketones and γ-…
Number of citations: 7 www.thieme-connect.com
J Mortier, TH Nguyen, D Tilly, AS Castanet - Arkivoc, 2007 - arkat-usa.org
A careful analysis of results obtained by different authors allowed us to unravel the pathway of the metalation reaction of phenothiazine (1) by n-BuLi (2 equiv). The reaction is shown not …
Number of citations: 5 www.arkat-usa.org
AL Smith - 2006 - trace.tennessee.edu
… Synthesis of 5-Azido-1-pyridin-3-yl-pentan-1-one, 38....................144 9.2.5 Synthesis of 5-Bromo-3-(5-azido-1-pentanone-1-yl)pyridine, 39...145 9.2.6 Synthesis of Anabaseine, 1................…
Number of citations: 3 trace.tennessee.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.